molecular formula C19H18IN5O3S2 B4560655 ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

Cat. No.: B4560655
M. Wt: 555.4 g/mol
InChI Key: GYWJRJZQBILQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H18IN5O3S2 and its molecular weight is 555.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 554.98958 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structures

Researchers have extensively studied the synthesis and molecular structures of related compounds, focusing on their tautomeric structures and solvatochromic behavior. For instance, the study by Karcı and Karcı (2012) explored the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting the versatility of thiophene derivatives in creating complex molecular structures with potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).

Chemical Transformations and Reactivity

The chemical reactivity and transformation capabilities of compounds bearing pyrazole and thiophene units have been a subject of research. For example, Bakhouch et al. (2015) discussed the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, showcasing the utility of these reactions in constructing complex heterocyclic systems, which could be relevant for the synthesis of compounds with similar complexity to the query (Bakhouch et al., 2015).

Biological Activities

The exploration of biological activities is a significant application of complex chemical compounds. Turkan et al. (2019) synthesized novel pyrazoline derivatives from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and investigated their inhibitory effects on human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. This study illustrates the potential of structurally complex compounds for therapeutic applications, particularly as enzyme inhibitors (Turkan et al., 2019).

Antimicrobial Evaluation

The antimicrobial properties of thienopyrimidine derivatives were examined by Bhuiyan et al. (2006), who described the synthesis of these compounds and their pronounced antimicrobial activity. This research underscores the potential for using complex heterocyclic compounds in developing new antimicrobial agents, relevant to the overarching class of compounds the query pertains to (Bhuiyan et al., 2006).

Properties

IUPAC Name

ethyl 2-[[(4-iodo-1-methylpyrazole-3-carbonyl)amino]carbamothioylamino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN5O3S2/c1-3-28-18(27)12-9-14(11-7-5-4-6-8-11)30-17(12)21-19(29)23-22-16(26)15-13(20)10-25(2)24-15/h4-10H,3H2,1-2H3,(H,22,26)(H2,21,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWJRJZQBILQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NNC(=O)C3=NN(C=C3I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.